Ethyl 2-(butane-2-sulfonyl)acetate
Overview
Description
Ethyl 2-(butane-2-sulfonyl)acetate is a chemical compound with the CAS Number: 1153196-37-2 . It has a molecular weight of 208.28 and its IUPAC name is ethyl (sec-butylsulfonyl)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(butane-2-sulfonyl)acetate is C8H16O4S . The InChI Code is 1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 2-(butane-2-sulfonyl)acetate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.Scientific Research Applications
Synthesis Applications
Ethyl 2-(butane-2-sulfonyl)acetate and its derivatives find applications in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, has been used as a substitute in allylation reactions, demonstrating the utility of such compounds in organic synthesis (Schleusner et al., 2004).
Catalytic Applications
Ethyl 2-(butane-2-sulfonyl)acetate derivatives are used as catalysts in various chemical reactions. For example, sulfonated graphene, developed as a solid acid catalyst, has shown high catalytic activity and water tolerance in the hydrolysis of ethyl acetate, indicating the potential of sulfonate esters in catalysis (Ji et al., 2011).
Copolymerization
In the field of polymer chemistry, derivatives of Ethyl 2-(butane-2-sulfonyl)acetate are used in copolymerization processes. For instance, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been developed, where these sulfonate esters play a crucial role (Ito et al., 2011).
Preparation of Novel Compounds
Ethyl 2-(butane-2-sulfonyl)acetate derivatives are also instrumental in the preparation of novel compounds. For example, in the preparation of coenzyme M analogues, sulfonate esters have been used to explore their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
properties
IUPAC Name |
ethyl 2-butan-2-ylsulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWPXVQHVOKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(butane-2-sulfonyl)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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